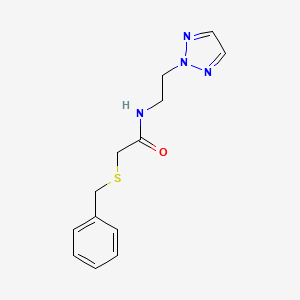

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c18-13(14-8-9-17-15-6-7-16-17)11-19-10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZVTSBOHCXGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Ethyl Linker: The triazole ring is then linked to an ethyl group through a nucleophilic substitution reaction.

Formation of the Benzylthioacetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The ethyl linker can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the benzylthioacetamide moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Acetamides

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) Structure: Features a naphthalene-oxy-methyl group on the triazole and a nitro-substituted phenylacetamide. Key Differences: The naphthalene group increases aromatic surface area compared to the benzylthio group, enhancing π-π interactions but reducing solubility. The nitro group introduces strong electron-withdrawing effects, which may alter electronic distribution and reactivity . Synthesis: Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, similar to triazole-based click chemistry . Spectral Data: IR peaks at 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (-NO₂), and 1H NMR signals for triazole protons (δ 8.36 ppm) .

- 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide Structure: Incorporates a benzotriazole-methyl group on a 1,2,4-triazole core and a chloro-methylphenyl acetamide. The chlorine atom increases electronegativity, affecting binding affinity .

Benzothio/Sulfone-Containing Analogues

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide

- 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Structure: Includes a benzothiazole sulfone group and an ethylphenyl acetamide.

Benzimidazole and Thiazole Derivatives

- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Structure: Combines a benzimidazole-thioacetamide with a dinitrophenyl group.

N-(1,3-Thiazol-2-yl)-2-(2-methylphenyl)acetamide

Comparative Analysis Table

Research Findings and Therapeutic Potential

- Triazole Derivatives : Compounds like 6b show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) due to nitro group-enhanced reactivity . The target compound’s benzylthio group may similarly improve activity against Gram-negative bacteria by increasing membrane penetration.

- Thiadiazole Derivatives : Dual benzylthio groups in 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide showed antiparasitic activity (IC₅₀: 1.2 µM against Leishmania) .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a series of reactions involving 1,2,3-triazole and benzylthioacetamide derivatives. The general synthesis pathway includes:

- Formation of 1,2,3-Triazole : The initial step often involves a click reaction using azides and alkynes facilitated by copper(I) catalysis.

- Substitution Reactions : The triazole is then reacted with benzylthioacetic acid derivatives to introduce the thioether functionality.

- Final Acetamide Formation : The acetamide group is introduced through acylation reactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that various triazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances this activity.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 5.0 | E. coli |

| Triazole B | 3.0 | S. aureus |

| Triazole C | 7.5 | P. aeruginosa |

Anticancer Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines demonstrated dose-dependent cytotoxic effects.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM depending on the cell line, indicating promising anticancer potential.

The mechanism underlying the biological activity of this compound is multifaceted:

- Inhibition of Enzymatic Activity : Triazole compounds are known to inhibit enzymes such as DHFR (dihydrofolate reductase), which is crucial for DNA synthesis.

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which may contribute to their overall therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial properties of several thiazole and triazole derivatives against common pathogens. The results indicated that compounds with a triazole ring showed higher efficacy compared to their thiazole counterparts, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity in Cell Lines

In another study focused on anticancer activity, researchers synthesized various triazole derivatives and tested them against MCF-7 cells. One derivative showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting a potential for development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzylthio)acetamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

- Triazole formation : Reaction of an azide precursor (e.g., benzyl azide) with a propargyl-containing intermediate.

- Thioacetamide linkage : Coupling of the triazole-ethyl intermediate with a benzylthioacetic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) . Purification involves column chromatography or recrystallization, with characterization via /-NMR, HRMS, and FTIR.

Q. How is structural confirmation performed for this compound?

Structural validation employs:

- NMR spectroscopy : -NMR identifies protons on the triazole (δ 7.8–8.1 ppm), benzylthio (δ 3.8–4.1 ppm), and acetamide (δ 2.1–2.3 ppm) groups.

- Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 358.12).

- Elemental analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Anticancer activity : MTT assay against HepG2 (liver) or A549 (lung) cancer cells, with IC values compared to reference drugs like doxorubicin .

- Antimicrobial screening : Broth microdilution for MIC determination against S. aureus or E. coli .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

- Solvent optimization : Replacing DMF with acetonitrile to reduce side reactions.

- Catalyst tuning : Using Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance CuAAC efficiency.

- Microwave-assisted synthesis : Reducing reaction time from 24 hours to 2–4 hours while maintaining >85% yield .

Q. What structural modifications improve its pharmacokinetic properties?

- Benzylthio group substitution : Replacing the benzyl group with pyridinyl (as in ) enhances water solubility.

- Triazole isomerism : Switching from 2H-1,2,3-triazol-2-yl to 1H-1,2,3-triazol-1-yl alters hydrogen-bonding capacity and target affinity .

Q. How do contradictory bioactivity results arise across studies?

Discrepancies may stem from:

- Assay variability : Differences in cell line passage numbers or culture conditions.

- Impurity profiles : Unpurified intermediates (e.g., residual Cu catalysts) can skew IC values. Validate purity via HPLC (>98%) before testing .

Q. What computational methods predict its mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (PDB ID: 1M17). The triazole ring shows π-π stacking with Tyr104, while benzylthio binds hydrophobic pockets .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How is structure-activity relationship (SAR) analysis conducted?

- Analog libraries : Synthesize derivatives with variations in the triazole, benzylthio, or acetamide moieties.

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with bioactivity .

Q. What strategies address poor solubility in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug design : Esterify the acetamide to improve membrane permeability .

Q. How are metabolic stability and toxicity profiled?

- Microsomal assays : Incubate with rat liver microsomes (RLM) to measure .

- hERG inhibition : Patch-clamp assays assess cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.